molecular formula C22H26O13 B192646 Verproside CAS No. 50932-20-2

Verproside

Cat. No.: B192646
CAS No.: 50932-20-2
M. Wt: 498.4 g/mol
InChI Key: DBUOUVZMYWYRRI-YWEKDMGLSA-N
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Description

Verproside is a catalpol derivative iridoid glycoside isolated from the plant Pseudolysimachion rotundum var. subintegrum. It is known for its significant biological activities, including anti-inflammatory, antioxidant, antinociceptive, and anti-asthmatic properties .

Mechanism of Action

Target of Action

Verproside, an active iridoid glycoside, primarily targets Protein Kinase C delta (PKCδ) . PKCδ is an enzyme that plays a crucial role in several signal transduction pathways. It is involved in the regulation of various cellular functions, including cell proliferation, differentiation, and apoptosis .

Mode of Action

This compound interacts with PKCδ, inhibiting its activation . This interaction results in the suppression of inflammation, particularly in the context of airway inflammation . An in silico molecular docking simulation suggested a direct interaction between PKCδ and this compound .

Biochemical Pathways

This compound affects several biochemical pathways. It suppresses both TNF/NF-κB-induced MUC5AC expression and PMA/PKCδ/EGR-1-induced IL-6/-8 expression . The NF-κB pathway is a key regulator of immune responses and inflammation, while the EGR-1 pathway is involved in the regulation of growth and differentiation.

Pharmacokinetics

It’s known that this compound is a component of ypl-001, a natural drug for copd treatment that has completed clinical trial phase 2a

Result of Action

This compound’s action results in a decrease in inflammation. It successfully reduces both TNF/NF-κB-induced MUC5AC expression and PMA/PKCδ/EGR-1-induced IL-6/-8 expression . This compound also shows anti-inflammatory effects on a broad range of airway stimulants in NCI-H292 cells .

Action Environment

It’s known that this compound effectively reduces lung inflammation in a copd-mouse model , suggesting that its efficacy may be influenced by the disease environment

Biochemical Analysis

Biochemical Properties

Verproside interacts with several enzymes and proteins in biochemical reactions. It is metabolized into nine metabolites in human hepatocytes: this compound glucuronides (M1 and M2) via glucuronidation, this compound sulfate (M3) via sulfation, picroside II (M4) and isovanilloylcatalpol (M5) via O-methylation, M4 glucuronide (M6) and M4 sulfate (M8) via further glucuronidation and sulfation of M4, and M5 glucuronide (M7) and M5 sulfate (M9) via further glucuronidation and sulfation of M5 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to suppress inflammation in NCI-H292 cells, a human lung epithelial cell line . Both TNF/NF-κB-induced MUC5AC expression and PMA/PKCδ/EGR-1-induced IL-6/-8 expression are successfully reduced by this compound .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits the phosphorylation of PKC enzymes, specifically PKCδ . This inhibition is believed to be responsible for its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. After intravenous administration of this compound, the drug was recovered in bile (0.77% of dose) and urine (4.48% of dose), indicating its stability and degradation over time .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes O-methylation, glucuronidation, and sulfation, which are major metabolic pathways compared to glucuronidation and sulfation of this compound in rats .

Preparation Methods

Synthetic Routes and Reaction Conditions

Verproside can be synthesized through various chemical routes, often involving the glycosylation of catalpol derivatives. The synthetic process typically includes steps such as protection and deprotection of hydroxyl groups, glycosylation reactions, and purification processes. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, this compound is usually extracted from Pseudolysimachion rotundum var. subintegrum using solvent extraction methods. The plant material is dried, powdered, and subjected to extraction with solvents like methanol or ethanol. The extract is then purified using chromatographic techniques to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Verproside undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products, which may have distinct biological activities.

    Reduction: Reduction reactions can modify the glycosidic bonds or other functional groups in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, potentially altering its biological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups such as alkyl or acyl groups.

Scientific Research Applications

Verproside has a wide range of scientific research applications:

Comparison with Similar Compounds

Verproside is compared with other iridoid glycosides such as:

    Catalpol: Another catalpol derivative with similar anti-inflammatory and antioxidant properties.

    Aucubin: Known for its hepatoprotective and anti-inflammatory effects.

    Loganin: Exhibits neuroprotective and anti-inflammatory activities.

This compound is unique due to its potent anti-inflammatory effects and specific inhibition of PKCδ, which distinguishes it from other similar compounds .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3,4-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O13/c23-6-12-14(27)15(28)16(29)21(32-12)34-20-13-9(3-4-31-20)17(18-22(13,7-24)35-18)33-19(30)8-1-2-10(25)11(26)5-8/h1-5,9,12-18,20-21,23-29H,6-7H2/t9-,12-,13-,14-,15+,16-,17+,18+,20+,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUOUVZMYWYRRI-YWEKDMGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(C2C1C(C3C2(O3)CO)OC(=O)C4=CC(=C(C=C4)O)O)OC5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)OC(=O)C4=CC(=C(C=C4)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901345779
Record name Verproside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50932-20-2
Record name Verproside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050932202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Verproside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 50932-20-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name VERPROSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96K9991JMW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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